molecular formula C11H14N2O4S B5752466 S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate

S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate

Cat. No.: B5752466
M. Wt: 270.31 g/mol
InChI Key: GQGTTZOPJLWLHU-UHFFFAOYSA-N
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Description

S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate: is an organic compound that features a unique structure combining a dimethoxyaniline moiety with a carbamothioate group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate typically involves the reaction of 2,4-dimethoxyaniline with ethyl chloroformate to form an intermediate, which is then reacted with thiourea to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbamothioate group to a thiol or thioether.

    Substitution: Nucleophilic substitution reactions can replace the methoxy groups with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In organic synthesis, S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate serves as a building block for the synthesis of more complex molecules

Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological macromolecules makes it a candidate for drug development.

Medicine: In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. Its derivatives may exhibit pharmacological activities that can be harnessed for treating various diseases.

Industry: In the material science industry, this compound is used in the development of advanced materials with specific properties, such as enhanced conductivity or improved mechanical strength.

Mechanism of Action

The mechanism of action of S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA.

Comparison with Similar Compounds

    2,4-Dimethoxyaniline: Shares the dimethoxyaniline moiety but lacks the carbamothioate group.

    3,4-Dimethoxyaniline: Similar structure with methoxy groups at different positions.

    2,5-Dimethoxyaniline: Another isomer with methoxy groups at different positions.

Uniqueness: S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate is unique due to the presence of both the dimethoxyaniline and carbamothioate groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

S-[2-(2,4-dimethoxyanilino)-2-oxoethyl] carbamothioate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O4S/c1-16-7-3-4-8(9(5-7)17-2)13-10(14)6-18-11(12)15/h3-5H,6H2,1-2H3,(H2,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGTTZOPJLWLHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CSC(=O)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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